molecular formula C12H12Cl2O2 B13100822 (R)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid

(R)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid

Cat. No.: B13100822
M. Wt: 259.12 g/mol
InChI Key: SIROQCZRCVETCM-GFCCVEGCSA-N
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Description

®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a pentenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and 2-methyl-3-buten-2-ol.

    Grignard Reaction: The first step involves the formation of a Grignard reagent from 3,4-dichlorobenzaldehyde and magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then reacted with 2-methyl-3-buten-2-ol to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized using an oxidizing agent such as chromium trioxide to form the desired ®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H12Cl2O2

Molecular Weight

259.12 g/mol

IUPAC Name

(2R)-2-(3,4-dichlorophenyl)-2-methylpent-4-enoic acid

InChI

InChI=1S/C12H12Cl2O2/c1-3-6-12(2,11(15)16)8-4-5-9(13)10(14)7-8/h3-5,7H,1,6H2,2H3,(H,15,16)/t12-/m1/s1

InChI Key

SIROQCZRCVETCM-GFCCVEGCSA-N

Isomeric SMILES

C[C@@](CC=C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(CC=C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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